molecular formula C17H15F3N6O2 B14086743 [5-(4-methoxyphenyl)-1H-pyrazol-3-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

[5-(4-methoxyphenyl)-1H-pyrazol-3-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

Cat. No.: B14086743
M. Wt: 392.3 g/mol
InChI Key: FOLYSQMXFISOBJ-UHFFFAOYSA-N
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Description

[5-(4-methoxyphenyl)-1H-pyrazol-3-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a pyrazole ring with a triazolopyrazine moiety, making it of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-methoxyphenyl)-1H-pyrazol-3-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone typically involves multi-step reactions starting from commercially available reagents. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring by reacting 4-methoxyphenylhydrazine with an appropriate β-diketone under acidic conditions.

    Formation of the Triazolopyrazine Moiety: The next step involves the cyclization of a suitable precursor to form the triazolopyrazine ring. This can be achieved by reacting a hydrazine derivative with a dihydropyrazine compound in the presence of a strong base.

    Coupling Reaction: The final step is the coupling of the pyrazole and triazolopyrazine moieties. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-(4-methoxyphenyl)-1H-pyrazol-3-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Corresponding oxides of the compound.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-methoxyphenyl)-1H-pyrazol-3-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a promising lead compound for pharmaceutical development.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of [5-(4-methoxyphenyl)-1H-pyrazol-3-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [5-(4-methoxyphenyl)-1H-pyrazol-3-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of a pyrazole ring with a triazolopyrazine moiety This structure imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

Molecular Formula

C17H15F3N6O2

Molecular Weight

392.3 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone

InChI

InChI=1S/C17H15F3N6O2/c1-28-11-4-2-10(3-5-11)12-8-13(22-21-12)15(27)25-6-7-26-14(9-25)23-24-16(26)17(18,19)20/h2-5,8H,6-7,9H2,1H3,(H,21,22)

InChI Key

FOLYSQMXFISOBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3

Origin of Product

United States

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